molecular formula C11H20F2N2 B8009944 4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine

4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine

Cat. No.: B8009944
M. Wt: 218.29 g/mol
InChI Key: YEWUYRIDMHTWCL-UHFFFAOYSA-N
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Description

4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine is a compound that features a piperidine ring substituted with a 3,3-difluoropyrrolidine moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .

Chemical Reactions Analysis

Types of Reactions

4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine N-oxides, while reduction can produce fully saturated derivatives .

Scientific Research Applications

4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,3-Difluoropyrrolidin-1-yl)piperidine
  • 2-(3,3-Difluoropyrrolidin-1-yl)ethylamine
  • 3,3-Difluoropyrrolidine derivatives

Uniqueness

4-(2-(3,3-Difluoropyrrolidin-1-yl)ethyl)piperidine is unique due to the combination of the piperidine ring and the difluoropyrrolidine moiety, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its metabolic stability and bioactivity compared to non-fluorinated analogs .

Properties

IUPAC Name

4-[2-(3,3-difluoropyrrolidin-1-yl)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2/c12-11(13)4-8-15(9-11)7-3-10-1-5-14-6-2-10/h10,14H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWUYRIDMHTWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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